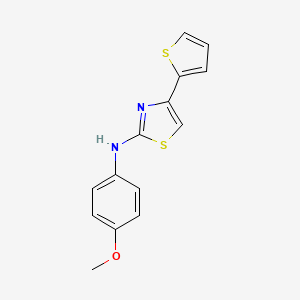

N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

N-(4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-17-11-6-4-10(5-7-11)15-14-16-12(9-19-14)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYKCPZFHOVWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 206.26 g/mol. Its structure consists of a thiazole ring substituted with a methoxyphenyl group and a thienyl group at specific positions, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.26 g/mol |

| Melting Point | 204-207 °C |

| CAS Number | 2104-04-3 |

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antiproliferative activity against various human cancer cell lines. The findings indicated that the compound effectively inhibited tubulin polymerization, disrupted microtubule dynamics, and induced cell cycle arrest in the G2/M phase in a concentration-dependent manner .

Key Findings:

- Mechanism of Action: The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors.

- Cell Lines Tested: SGC-7901 (gastric cancer), among others.

- Activity Level: Moderate to high antiproliferative activity was observed.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study involving the synthesis of magnetic nanoparticles functionalized with this thiazole derivative reported effective antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Antibacterial Results:

- Inhibition Zones: The compound exhibited significant inhibition zones against tested bacterial strains.

- Comparison: Gram-negative bacteria were more susceptible compared to Gram-positive strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activities. Modifications at various positions on the thiazole ring have been explored to enhance potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic groups | Increased antibacterial activity |

| C-4 | Aromatic substitutions | Enhanced anticancer properties |

Studies indicate that substituents at the C-2 position can significantly affect the compound's interaction with biological targets, influencing both its anticancer and antimicrobial efficacy .

Case Studies

- Tubulin Inhibition Study : A specific analog demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class .

- Antimicrobial Evaluation : The functionalized magnetic nanoparticles showed enhanced antibacterial activity due to increased surface area and reactivity of the thiazole derivative .

科学研究应用

Anticancer Properties

Research has demonstrated that N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine exhibits significant anticancer activity. A study synthesized various thiazole derivatives and evaluated their antiproliferative effects against human cancer cell lines, including SGC-7901 (gastric cancer). The findings indicated that this compound effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces cell cycle arrest at the G2/M phase in a concentration-dependent manner .

Key Findings:

- Mechanism of Action: The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors.

- Activity Level: Moderate to high antiproliferative activity was observed across various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In one study involving magnetic nanoparticles functionalized with this thiazole derivative, significant inhibition zones were observed against tested bacterial strains .

Antibacterial Results:

- Inhibition Zones: The compound exhibited significant inhibition zones against tested bacterial strains.

- Comparison: Gram-negative bacteria were found to be more susceptible compared to Gram-positive strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activities. Modifications at various positions on the thiazole ring have been explored to enhance potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic groups | Increased antibacterial activity |

| C-4 | Aromatic substitutions | Enhanced anticancer properties |

Studies indicate that substituents at the C-2 position can significantly affect the compound's interaction with biological targets, influencing both its anticancer and antimicrobial efficacy .

Case Studies

Tubulin Inhibition Study: A specific analog of this compound demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. This highlights the potential for developing more effective anticancer agents based on this scaffold.

Antimicrobial Evaluation: The functionalized magnetic nanoparticles showed enhanced antibacterial activity due to increased surface area and reactivity of the thiazole derivative. This suggests a promising avenue for developing novel antibacterial agents .

相似化合物的比较

Key Observations:

Substituent Effects on Activity :

- Methoxy Groups : Methoxy substitutions (e.g., 10s) enhance antiproliferative activity in tubulin inhibitors, likely due to improved binding to the colchicine site . In contrast, the 4-methoxyphenyl group in MortaparibMild contributes to mortalin/PARP1 binding but requires higher concentrations for efficacy .

- Heteroaromatic Rings : The 2-thienyl group in the target compound may improve metabolic stability or target specificity compared to purely phenyl-substituted analogs (e.g., 10s) .

Biological Target Specificity :

- Tubulin inhibitors (e.g., 10s) typically feature multiple methoxy groups and lack sulfur-rich substituents, whereas Mortalin/PARP1 inhibitors (e.g., MortaparibMild) incorporate triazole or thiophene moieties for protein interaction .

- Antimicrobial analogs (e.g., and ) often include halogenated or nitro-substituted aryl groups, which may disrupt bacterial membranes or enzymes .

Structure-Activity Relationship (SAR) Trends

Table 2: SAR Trends in Thiazol-2-Amine Derivatives

Mechanistic Comparisons

- Tubulin Inhibitors : Compounds like 10s disrupt microtubule dynamics by binding to the colchicine site, inducing G2/M phase arrest . The target compound’s thienyl group may reduce tubulin affinity compared to 10s, shifting its mechanism toward mortalin inhibition.

- Mortalin/PARP1 Inhibitors : MortaparibMild and the target compound likely exploit sulfur-containing groups (thiazole, thiophene) to interact with mortalin’s cysteine residues, reactivating p53 in cancer cells .

- Antimicrobial Agents : Halogenated derivatives () target bacterial enzymes or membrane integrity, a pathway distinct from eukaryotic tubulin or stress proteins .

常见问题

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, and how are impurities minimized?

The synthesis typically involves cyclization reactions such as the Hantzsch thiazole synthesis. For example, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives are synthesized by reacting substituted thioureas with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) . Purification methods include column chromatography and recrystallization to minimize impurities. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical for yield improvement .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data confirm its structure?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substituents .

- IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the thiazole-2-amine core .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z ~327 for C₁₆H₁₃N₃O₃S derivatives) .

Q. What in vitro biological assays are employed for initial activity screening?

- Antiproliferative assays : Conducted against cancer cell lines (e.g., SGC-7901, MCF-7) using MTT or SRB protocols. IC₅₀ values (e.g., 10.0 µg/mL for SGC-7901) indicate potency .

- Antimicrobial testing : Agar dilution or microbroth dilution methods assess activity against bacterial/fungal strains .

Advanced Research Questions

Q. How does this compound inhibit tubulin polymerization, and how does it compare to colchicine-site binders like CA-4?

The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Molecular docking reveals interactions with residues such as Cys241 and Lys254, similar to CA-4. However, its methoxyphenyl and thienyl groups may enhance hydrophobic interactions, improving binding affinity . Tubulin polymerization assays (monitored via turbidity) show concentration-dependent inhibition, with IC₅₀ values comparable to CA-4 .

Q. What structure-activity relationship (SAR) trends are observed for derivatives of this compound?

- Methoxy groups : Electron-donating substituents (e.g., 4-methoxyphenyl) enhance solubility and tubulin binding .

- Thienyl vs. phenyl : The 2-thienyl group increases π-π stacking with tubulin’s hydrophobic pockets, boosting antiproliferative activity .

- Substituent position : Para-substitution on the aryl ring optimizes steric and electronic interactions .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies in IC₅₀ values (e.g., SGC-7901 vs. MCF-7) arise from:

Q. What crystallographic methods elucidate its 3D structure, and how does conformation impact activity?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals dihedral angles between thiazole and aryl rings (e.g., 9.2–15.3°), affecting molecular planarity and binding to flat protein pockets . Weak intermolecular interactions (C–H⋯π) inform packing behavior and stability .

Q. How can bioactivity be optimized through targeted structural modifications?

- Introducing halogens : Chloro/methoxy groups at the 4-position improve cytotoxicity (e.g., IC₅₀ reduction from 10.0 to 5.36 µg/mL in MCF-7) .

- Hybrid derivatives : Adding morpholine or triazole moieties enhances solubility and target specificity .

Methodological Notes

- References : Key data sourced from peer-reviewed studies on synthesis, SAR, and crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。